1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate
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Overview
Description
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a dioxopropan-2-yl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate typically involves the reaction of 4-methylbenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an aldol condensation followed by acetylation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of 4-methylbenzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated 4-methylphenyl derivatives.
Scientific Research Applications
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-1-propanone: Similar structure but lacks the dioxopropan-2-yl acetate group.
4,4’-Dimethylbenzophenone: Contains two 4-methylphenyl groups but with a different central linkage.
Uniqueness
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate is unique due to its dioxopropan-2-yl acetate backbone, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
52046-59-0 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[1,3-bis(4-methylphenyl)-1,3-dioxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H18O4/c1-12-4-8-15(9-5-12)17(21)19(23-14(3)20)18(22)16-10-6-13(2)7-11-16/h4-11,19H,1-3H3 |
InChI Key |
JLTQNLOAMDETRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)C)OC(=O)C |
Origin of Product |
United States |
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